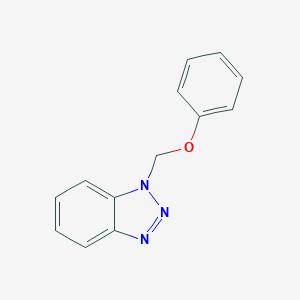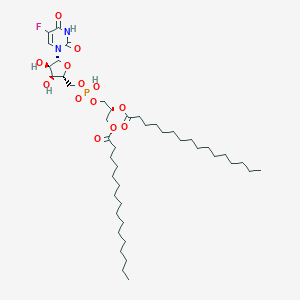
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole, also known as EFTR, is a chemical compound that belongs to the class of triazoles. It has been studied extensively in scientific research for its potential applications in various fields. In
Mechanism Of Action
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole exerts its effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and seizures.
Biochemical And Physiological Effects
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit a variety of biochemical and physiological effects. In animal studies, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to reduce inflammation, pain, and anxiety. It has also been shown to improve cognitive function and memory. In addition, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide.
Advantages And Limitations For Lab Experiments
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biochemical and physiological effects that make it useful for studying various disease states and physiological processes. However, there are also some limitations to using 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole in lab experiments. For example, it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its interactions with the GABA-A receptor. Another area of research could focus on investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate its potential applications in agriculture, particularly as a pesticide.
Synthesis Methods
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride. The purity and yield of 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole can be improved by using column chromatography.
Scientific Research Applications
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been shown to exhibit fungicidal and bactericidal properties, making it a potential candidate for use as a pesticide. In material science, 3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole has been studied for its potential applications in the development of organic electronics and optoelectronics.
properties
CAS RN |
111396-65-7 |
|---|---|
Product Name |
3-Ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
Molecular Formula |
C10H10FN3O |
Molecular Weight |
207.2 g/mol |
IUPAC Name |
3-ethoxy-5-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
CXCZHQDAKIKLFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)F |
synonyms |
1H-1,2,4-Triazole,3-ethoxy-5-(4-fluorophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






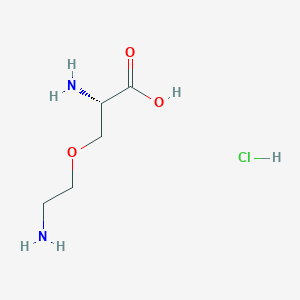


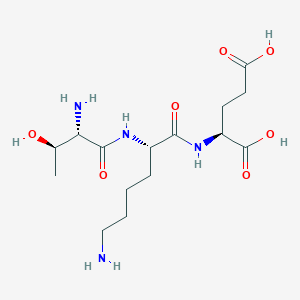
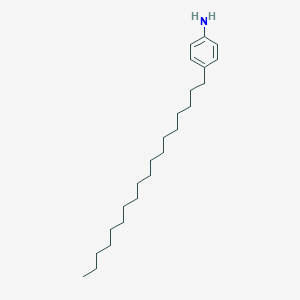

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)
